2-Amino-1-benzothiophene-3-carboxylic acid
Overview
Description
2-Amino-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that features a benzothiophene core with an amino group at the second position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-benzothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-step method for the preparation of 3-amino-2-cyano-1-benzothiophenes from benzonitriles and xanthates has been developed . This method utilizes commercially or synthetically readily available and stable precursors, and the reaction is carried out in the presence of a potent non-nucleophilic base like DBU in a polar aprotic solvent such as DMSO .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes
Scientific Research Applications
2-Amino-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial, antitumor, and antifungal agents.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Amino-1-benzothiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The biological activity of benzothiophenes is primarily achieved through functionalization at positions 2 and 3 of the thiophene ring . These modifications can enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity and leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitriles: These compounds share a similar core structure but differ in the functional groups attached to the benzothiophene ring.
1-Benzothiophene-3-carboxylic acid derivatives: These derivatives have modifications at the carboxylic acid position, leading to different chemical and biological properties.
Uniqueness
2-Amino-1-benzothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-1-benzothiophene-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVFYVHYWICGOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591666 | |
Record name | 2-Amino-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18774-50-0 | |
Record name | 2-Aminobenzo[b]thiophene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18774-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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